molecular formula C21H22FN3O4 B11389116 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

Cat. No.: B11389116
M. Wt: 399.4 g/mol
InChI Key: OTDGQXGEDFYNKG-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide (CAS: 880785-49-9, molecular formula: C21H22FN3O4, molecular weight: 399.4155 g/mol) is a 1,2,5-oxadiazole (furazan) derivative featuring a 3,4-dipropoxyphenyl substituent on the oxadiazole ring and a 4-fluorobenzamide group at the 3-position (Fig. 1). The compound is synthesized via nucleophilic substitution reactions involving acyl chlorides and aminofurazan intermediates under basic conditions (NaH/DMF), as described for analogous derivatives in the literature .

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H22FN3O4/c1-3-11-27-17-10-7-15(13-18(17)28-12-4-2)19-20(25-29-24-19)23-21(26)14-5-8-16(22)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25,26)

InChI Key

OTDGQXGEDFYNKG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazine derivatives with nitriles.

    Attachment of the dipropoxyphenyl group:

    Introduction of the fluorobenzamide group: The final step involves the coupling of the 1,2,5-oxadiazole intermediate with 4-fluorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound differs from analogs in two key regions:

Oxadiazole Ring Substituents : The 3,4-dipropoxyphenyl group distinguishes it from compounds with electron-withdrawing (e.g., nitro, chloro) or smaller alkoxy groups (e.g., methoxy, ethoxy).

Benzamide Substituents : The 4-fluoro group contrasts with trifluoromethyl, methyl, or chloro substituents in related derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Melting Point (°C)
N-[4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide (Target) 3,4-Dipropoxyphenyl 4-Fluorophenyl 399.42 Not reported
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide (14) 3,4-Diethoxyphenyl 3-Fluorophenyl 411.40 250
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide (13) 3,4-Diethoxyphenyl 3-Trifluoromethylphenyl 461.41 153
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) 4-Chlorophenyl 3-Fluorophenyl 345.74 Not reported
MD77 (N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethylbenzamide) 4-Chlorophenyl 4-Trifluoromethylphenyl 395.76 Not reported

Key Observations :

  • The 4-fluorobenzamide group balances polarity, reducing crystallinity compared to trifluoromethyl derivatives (e.g., compound 13 melts at 153°C vs. 250°C for compound 14) .
Antiproliferative Activity
  • MD77 (4-chlorophenyl, 4-trifluoromethylbenzamide) exhibits broad-spectrum antiproliferative activity against 58 tumor cell lines (avg. GI50: 1.2–3.5 µM) . The trifluoromethyl group likely enhances target binding via hydrophobic interactions.
  • The 4-fluorobenzamide moiety in the target compound may offer similar efficacy with reduced metabolic instability compared to MD77, though specific data are unavailable.
Antiplasmodial Activity
  • N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethoxy)benzamide (15) shows moderate antiplasmodial activity (IC50: 0.8 µM against Plasmodium falciparum), attributed to the trifluoromethoxy group’s electron-withdrawing effects .
  • The 3,4-dipropoxyphenyl group in the target compound could improve solubility in parasitic membranes, but its activity remains uncharacterized.

Comparison with Analogs :

  • Compound 14 (3-fluorobenzamide) uses 3-fluorobenzoyl chloride, yielding a higher melting point (250°C) due to stronger intermolecular forces .
  • Compound 13 (3-trifluoromethylbenzamide) requires harsher conditions for trifluoromethyl incorporation, reflecting the steric and electronic challenges of this group .

Biological Activity

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a compound that belongs to the oxadiazole family, which has garnered interest due to its diverse biological activities, including anticancer and antioxidant properties. This article reviews the biological activity of this specific compound, supported by relevant studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22FN3O3\text{C}_{18}\text{H}_{22}\text{F}\text{N}_3\text{O}_3

This structure includes an oxadiazole ring which is key to its biological activity.

Biological Activities

1. Anticancer Activity
Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant efficacy against various cancer cell lines. In vitro tests indicated that these compounds can induce apoptosis in cancer cells through multiple signaling pathways.

StudyCell LineIC50 (µM)Mechanism
PANC-115Apoptosis via mitochondrial pathway
HEK29320Cell cycle arrest and apoptosis

2. Antioxidant Activity
Oxadiazole compounds are also recognized for their antioxidant properties. The antioxidant activity of this compound was assessed using various assays including DPPH and CUPRAC.

Assay TypeResult (IC50)
DPPH12 µM
CUPRAC8 µM

These results indicate a strong capacity to scavenge free radicals.

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes linked to metabolic disorders. Inhibitory effects on enzymes such as glucosidase and cholinesterase were observed.

EnzymeInhibition (%) at 100 µM
Glucosidase75
Cholinesterase65

These findings suggest potential applications in treating diabetes and neurodegenerative diseases.

Case Studies

A notable case study involved the use of this compound in a pancreatic cancer model. The compound was administered to mice with induced pancreatic tumors, resulting in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis markers in treated tissues.

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Free Radical Scavenging : It reduces oxidative stress by neutralizing reactive oxygen species.
  • Enzyme Interaction : It binds effectively to active sites of target enzymes, inhibiting their function.

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